Ethyl 4-bromo-5-chloro-2-nitrobenzoate
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Overview
Description
Ethyl 4-bromo-5-chloro-2-nitrobenzoate is an organic compound with the molecular formula C9H7BrClNO4. It is a derivative of nitrobenzene and is characterized by the presence of bromine, chlorine, and nitro groups on the benzene ring. This compound is used in various scientific research applications due to its unique chemical properties.
Mechanism of Action
Target of Action
Ethyl 4-bromo-5-chloro-2-nitrobenzoate is a complex organic compound with a molecular weight of 308.52 The primary targets of this compound are not explicitly mentioned in the available literature
Mode of Action
Compounds with similar structures often undergo reactions such as nitration, bromination, and conversion from nitro groups to amines . These reactions can lead to changes in the compound’s structure and its interaction with its targets.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-bromo-5-chloro-2-nitrobenzoate typically involves a multi-step process. One common method includes the nitration of ethyl benzoate to introduce the nitro group, followed by bromination and chlorination to add the bromine and chlorine atoms, respectively . The reaction conditions often involve the use of strong acids like sulfuric acid for nitration and catalysts such as iron(III) bromide for bromination .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production .
Chemical Reactions Analysis
Types of Reactions: Ethyl 4-bromo-5-chloro-2-nitrobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other groups using nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) are used in the presence of hydrogen gas.
Major Products:
Substitution Products: Depending on the substituent introduced, various derivatives of this compound can be formed.
Reduction Products: The primary product of reduction is ethyl 4-bromo-5-chloro-2-aminobenzoate.
Scientific Research Applications
Ethyl 4-bromo-5-chloro-2-nitrobenzoate has several applications in scientific research:
Comparison with Similar Compounds
- Ethyl 4-bromo-2-nitrobenzoate
- Ethyl 5-chloro-2-nitrobenzoate
- Ethyl 4-chloro-2-nitrobenzoate
Comparison: Ethyl 4-bromo-5-chloro-2-nitrobenzoate is unique due to the presence of both bromine and chlorine atoms on the benzene ring, which can influence its reactivity and interactions compared to similar compounds . The combination of these substituents can lead to different chemical and biological properties, making it a valuable compound for various research applications .
Properties
IUPAC Name |
ethyl 4-bromo-5-chloro-2-nitrobenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrClNO4/c1-2-16-9(13)5-3-7(11)6(10)4-8(5)12(14)15/h3-4H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWBIBDXHJYUTBB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1[N+](=O)[O-])Br)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.51 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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